molecular formula C8H7F2NO2 B11758700 Methyl 6-amino-2,3-difluorobenzoate

Methyl 6-amino-2,3-difluorobenzoate

Cat. No.: B11758700
M. Wt: 187.14 g/mol
InChI Key: GXEZAKNMQQWXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2,3-difluorobenzoate is an organic compound with the chemical formula C8H7F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an amino group. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2,3-difluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2,3-difluorobenzoate is then subjected to nitration to introduce the amino group at the 6th position .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-2,3-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-amino-2,3-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-2,3-difluorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and fluorine groups makes it particularly useful in various chemical reactions and applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 6-amino-2,3-difluorobenzoate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

GXEZAKNMQQWXNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.